molecular formula C13H18N2O4S B2575233 3-methanesulfonyl-N-(3-methoxyphenyl)pyrrolidine-1-carboxamide CAS No. 1705539-30-5

3-methanesulfonyl-N-(3-methoxyphenyl)pyrrolidine-1-carboxamide

Cat. No.: B2575233
CAS No.: 1705539-30-5
M. Wt: 298.36
InChI Key: NDWQKLAYEIQGDH-UHFFFAOYSA-N
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Description

3-methanesulfonyl-N-(3-methoxyphenyl)pyrrolidine-1-carboxamide is a synthetic small molecule based on a pyrrolidine carboxamide scaffold, a structure recognized for its significant potential in medicinal chemistry and drug discovery research . The molecule features a methanesulfonyl group at the 3-position of the pyrrolidine ring, which can influence the compound's physicochemical properties and binding characteristics. The presence of the 3-methoxyphenyl (anisidine) moiety as the carboxamide address component is a common feature in ligands designed for targeting central nervous system (CNS) receptors, particularly opioid receptors . This specific structural architecture, combining a polar sulfonyl group with an aromatic carboxamide, suggests potential utility in the design and development of novel bioactive compounds. Researchers can leverage this chemical as a key intermediate or a building block for constructing more complex target molecules. It may also serve as a valuable pharmacophore for investigating various biological pathways, including those involving G-protein coupled receptors (GPCRs) and enzymes like phosphatidylinositol 3-kinases (PI3Ks) . Furthermore, pyrrolidine carboxamides have been identified as a promising class of inhibitors for infectious disease targets, such as the enoyl acyl carrier protein reductase (InhA) in Mycobacterium tuberculosis , highlighting the broad applicability of this chemotype. This product is provided for research purposes in chemical biology, hit-to-lead optimization, and mechanism of action studies. This product is For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N-(3-methoxyphenyl)-3-methylsulfonylpyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4S/c1-19-11-5-3-4-10(8-11)14-13(16)15-7-6-12(9-15)20(2,17)18/h3-5,8,12H,6-7,9H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDWQKLAYEIQGDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)N2CCC(C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-methanesulfonyl-N-(3-methoxyphenyl)pyrrolidine-1-carboxamide typically involves the reaction of 3-methoxyphenyl methanesulfonate with pyrrolidine-1-carboxamide. The reaction is carried out in the presence of a base such as triethylamine in a solvent like dichloromethane at low temperatures (0°C) and then allowed to warm to room temperature .

Industrial Production Methods: Industrial production methods for this compound would likely involve similar reaction conditions but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3-Methanesulfonyl-N-(3-methoxyphenyl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The methanesulfonyl group can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen in the presence of a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Methoxybenzaldehyde or methoxybenzoic acid.

    Reduction: Methanesulfide derivatives.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

3-Methanesulfonyl-N-(3-methoxyphenyl)pyrrolidine-1-carboxamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme interactions and protein binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-methanesulfonyl-N-(3-methoxyphenyl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Data Table: Key Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Pharmacological Activity Synthesis Yield (Key Step) Source
3-Methanesulfonyl-N-(3-methoxyphenyl)pyrrolidine-1-carboxamide Pyrrolidine 3-methanesulfonyl, 3-methoxyphenyl Under investigation N/A -
BK42721 (2-methoxy isomer) Pyrrolidine 3-methanesulfonyl, 2-methoxyphenyl Unknown N/A
(S)-N-(3-isopropylphenyl)-2-(5-phenylthiazol-2-yl)pyrrolidine-1-carboxamide Pyrrolidine Thiazole, 3-isopropylphenyl TRPV1 antagonist Not reported
ML-3A9 Pyrimidine Thioether, 3-methoxyphenyl Kinase inhibition Not reported
Thieno[3,2-d]pyrimidin-4-ones (1a–b) Thienopyrimidine 3-methoxyphenyl, dimethylaminomethylidene Not reported >80%

Research Findings and Implications

  • Stereoelectronic Effects : The 3-methoxyphenyl group’s electron-donating methoxy substituent may enhance π-π stacking in target binding, as seen in ML-3A9 and TRPV1 antagonists .
  • Synthetic Challenges : highlights the instability of 3-methoxyphenyl intermediates under certain conditions, necessitating optimized routes for the target compound.
  • Positional Isomerism : The 2-methoxy isomer (BK42721) lacks reported activity, suggesting the 3-position is critical for biological interactions .

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